2-(2-Chloroethyl)piperazine

Microwave-assisted synthesis N-arylation piperazine derivatives

2-(2-Chloroethyl)piperazine (CAS 773784-70-6) is a C6H13ClN2 organic compound featuring a piperazine core substituted with a 2-chloroethyl group. It is primarily utilized as a synthetic intermediate in medicinal chemistry and agrochemical development, with applications in constructing pharmacologically relevant scaffolds and PROTAC linkers.

Molecular Formula C6H13ClN2
Molecular Weight 148.63 g/mol
Cat. No. B12120219
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2-Chloroethyl)piperazine
Molecular FormulaC6H13ClN2
Molecular Weight148.63 g/mol
Structural Identifiers
SMILESC1CNC(CN1)CCCl
InChIInChI=1S/C6H13ClN2/c7-2-1-6-5-8-3-4-9-6/h6,8-9H,1-5H2
InChIKeyHHDTZOBGKFPIJZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(2-Chloroethyl)piperazine: Chemical Identity and Baseline Characteristics for Procurement Evaluation


2-(2-Chloroethyl)piperazine (CAS 773784-70-6) is a C6H13ClN2 organic compound featuring a piperazine core substituted with a 2-chloroethyl group . It is primarily utilized as a synthetic intermediate in medicinal chemistry and agrochemical development, with applications in constructing pharmacologically relevant scaffolds and PROTAC linkers [1]. The compound exhibits a predicted boiling point of 239.6±15.0 °C and density of 1.007±0.06 g/cm³ .

Why 2-(2-Chloroethyl)piperazine Cannot Be Replaced by Generic Piperazine or Simple Chloroethyl Analogs in Critical Syntheses


The regiospecific placement of the 2-chloroethyl group on the piperazine ring dictates distinct reactivity profiles, steric constraints, and downstream biological activity compared to its 1-substituted isomer or bis-substituted derivatives. Simple piperazine lacks the electrophilic handle required for alkylation or cross-coupling [1]. 1-(2-Chloroethyl)piperazine, while sharing the chloroethyl moiety, exhibits different nucleophilic substitution kinetics due to altered nitrogen electronics [2]. Bis(2-chloroethyl)piperazine introduces dual reactive sites that complicate selective functionalization . The specific structural features of 2-(2-chloroethyl)piperazine are essential for achieving the targeted pharmacophore geometry and synthetic efficiency documented below.

Quantitative Differentiation Evidence for 2-(2-Chloroethyl)piperazine vs. Structural Analogs


Microwave-Assisted Synthesis of 4-(2-Chloroethyl)piperazines Achieves up to 92% Yield, Outperforming Conventional Thermal Methods

A microwave-assisted N-arylation/dealkylation protocol using DABCO at 160 °C for 15 min produces N-heteroaryl-4-(2-chloroethyl)piperazines in yields up to 92% for activated heteroaryl chlorides, compared to conventional thermal reflux conditions that result in minimal product formation [1]. This demonstrates the scaffold's accessibility under modern synthetic methodologies.

Microwave-assisted synthesis N-arylation piperazine derivatives

Piperazine (2-Chloroethyl)-1-nitrosourea Scaffold Exhibits Potent Anticancer Activity with IC₅₀ 1.0 µM Against HCT-116 Colorectal Cancer Cells

Compound 6f, a piperazine (2-chloroethyl)-1-nitrosourea analogue, demonstrated an IC₅₀ of 1.0 µM against the HCT-116 human colorectal cancer cell line, whereas the unsubstituted piperazine core or simple chloroethyl piperazine derivatives typically exhibit IC₅₀ values >10 µM in the same assay system [1]. This validates the scaffold's suitability for generating potent anticancer leads.

Anticancer agents nitrosourea analogues colorectal cancer

N-Methyl-N'-(2-chloroethyl)piperazine Synthesis Achieves High and Stable Yields, Outperforming Alternative Alkylation Routes

Patent CN-102101847-A describes a preparation method for N-methyl-N'-(2-chloroethyl)piperazine that provides a high and stable reaction yield, with simple separation and purification, making it suitable for industrial production [1]. In contrast, conventional alkylation of piperazine with 1,2-dichloroethane often suffers from over-alkylation and lower yields (typically 60-75%) .

Alkylation piperazine synthesis industrial process

High Z-Stereoselectivity in Defluorinative Ring-Opening Reactions Using a Formal N-(2-Chloroethyl)piperazine Equivalent

The in situ generated 1-(2-chloroethyl)-1,4-diazabicyclo[2.2.2]octan-1-ium (DABCO·DCE) salt acts as a formal N-(2-chloroethyl)piperazine equivalent, enabling defluorinative coupling with high Z-stereoselectivity [1]. Unsubstituted piperazine or simple alkyl piperazines lack this capacity for stereocontrolled fluoroenone construction.

Stereoselective synthesis fluorinated piperazines ring-opening

Optimal Application Scenarios for 2-(2-Chloroethyl)piperazine Based on Quantitative Evidence


Medicinal Chemistry: Synthesis of Anticancer Nitrosourea Analogues

Leverage the 1.0 µM IC₅₀ potency of the derived scaffold against colorectal cancer cells to design novel anticancer agents. The 2-chloroethyl handle enables facile conjugation to pharmacophores, as demonstrated in the Asian Journal of Chemistry study [1].

High-Throughput Parallel Synthesis Using Microwave-Assisted Protocols

Employ microwave-assisted N-arylation/dealkylation to rapidly generate N-heteroaryl-4-(2-chloroethyl)piperazine libraries with yields up to 92% [2]. This reduces reaction times from hours to 15 min, accelerating hit-to-lead campaigns.

Industrial-Scale Production of N-Methyl-N'-(2-chloroethyl)piperazine

Utilize the patented high-yield, scalable synthesis route to manufacture N-methyl-N'-(2-chloroethyl)piperazine as a key intermediate for pharmaceuticals or agrochemicals [3].

Stereoselective Synthesis of Fluorinated Piperazines

Exploit the high Z-stereoselectivity of the DABCO·DCE-derived N-(2-chloroethyl)piperazine equivalent to construct fluoroenone-containing piperazines for enhanced metabolic stability in drug candidates [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

29 linked technical documents
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